
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibitory Effects on Enzymes
Research has demonstrated that compounds structurally related to N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide exhibit potent inhibitory effects on specific enzymes. For instance, derivatives of 3-hydroxy-1H-pyrrole-2,5-dione have been studied for their ability to inhibit glycolic acid oxidase (GAO), showcasing the relevance of large lipophilic substituents in enhancing inhibitory activity. These inhibitors have shown promise in reducing urinary oxalate levels in animal models, suggesting potential therapeutic applications in conditions like hyperoxaluria (Rooney et al., 1983).
Metabolic Pathways and Pharmacokinetics
Another area of research involves the pharmacokinetics and metabolism of compounds within this chemical class. Studies have detailed the metabolic profile of selective androgen receptor modulators (SARMs), including their absorption, distribution, metabolism, and excretion (ADME) characteristics in animal models. These findings contribute to a better understanding of how such compounds are processed in the body and their potential as therapeutic agents for androgen-dependent diseases (Wu et al., 2006).
Therapeutic Potential in Disease Models
Research has also explored the therapeutic potential of related compounds in various disease models. For example, studies have investigated the effects of selective Met kinase inhibitors in tumor stasis, demonstrating the role of specific derivatives in inhibiting tumor growth in preclinical models. Such research paves the way for clinical trials and the development of new cancer therapies (Schroeder et al., 2009).
Novel Synthetic Approaches and Chemical Properties
Furthermore, novel synthetic approaches have led to the discovery of compounds with unique chemical properties and potential applications. For instance, the synthesis and reactions of β-oxodithioester complexes have been studied, revealing insights into the formation of coordination polymers and their conducting and photophysical properties. These findings highlight the versatility of such compounds in materials science and potential applications in electronic and photonic devices (Yadav et al., 2018).
特性
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11-5-6-12(10-13(11)18)20-17(24)16(23)19-8-7-15(22)14-4-3-9-21(14)2/h3-6,9-10,15,22H,7-8H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCCNXNLZSRSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CN2C)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B2967391.png)
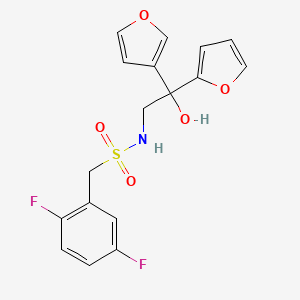
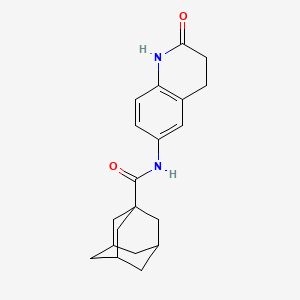

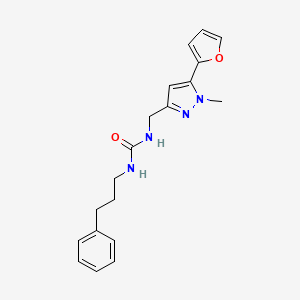
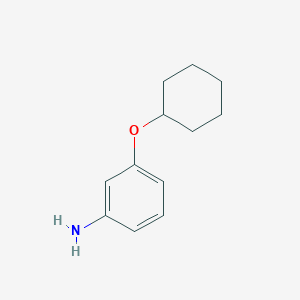

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/no-structure.png)

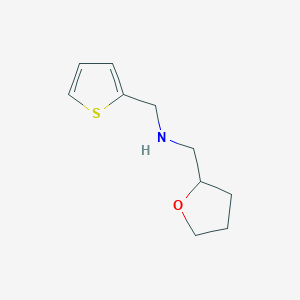
![ethyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2967406.png)
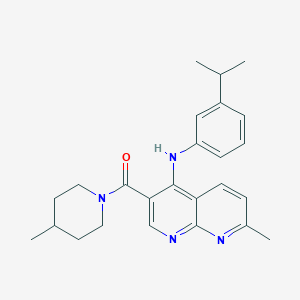
![N-[Cyano-(4-fluorophenyl)methyl]-2-ethylbenzamide](/img/structure/B2967408.png)